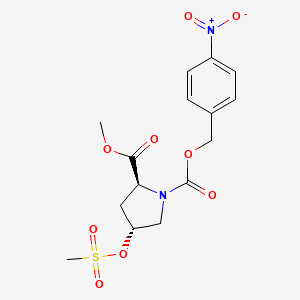
2-Methyl-2-propanamine tungsten(6+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propanamine tungsten(6+) salt is a chemical compound that combines the organic amine 2-Methyl-2-propanamine with tungsten in a +6 oxidation state.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanamine tungsten(6+) salt typically involves the reaction of 2-Methyl-2-propanamine with a tungsten precursor in a controlled environment. One common method is to react 2-Methyl-2-propanamine with tungsten hexachloride (WCl6) in an organic solvent under an inert atmosphere. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propanamine tungsten(6+) salt can undergo various chemical reactions, including:
Oxidation: The tungsten center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand exchange reactions can occur, where the 2-Methyl-2-propanamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tungsten compounds, while reduction reactions may produce lower oxidation state tungsten species .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propanamine tungsten(6+) salt has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propanamine tungsten(6+) salt involves its interaction with molecular targets through its tungsten center. The tungsten atom can coordinate with various ligands and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other tungsten amine complexes, such as:
- 2-Methyl-1-propanamine tungsten(6+) salt
- 2-Butanamine tungsten(6+) salt
- 1-Butanamine tungsten(6+) salt
Uniqueness
The presence of the 2-Methyl-2-propanamine ligand provides distinct steric and electronic properties compared to other tungsten amine complexes .
Eigenschaften
CAS-Nummer |
124235-53-6 |
|---|---|
Molekularformel |
C16H44N4W |
Molekulargewicht |
476.396 |
IUPAC-Name |
2-methylpropan-2-amine;tungsten |
InChI |
InChI=1S/4C4H11N.W/c4*1-4(2,3)5;/h4*5H2,1-3H3; |
InChI-Schlüssel |
NZXTXEMULNSJOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.CC(C)(C)N.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B599870.png)





![2-[[(4-Aminophenyl)sulfonyl]amino]-4-thiazoleacetic acid](/img/structure/B599879.png)


